![molecular formula C15H14Cl2OS2 B2844986 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol CAS No. 400081-06-3](/img/structure/B2844986.png)
1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol (2-chlorophenylsulfanylpropane-2-ol) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a highly versatile compound, with applications in organic synthesis, catalysis, and drug development.
科学的研究の応用
Environmental Phenols Exposure
A study investigated environmental phenols, chemicals widespread in consumer products, and their exposure in pregnant women. Significant racial/ethnic differences in urinary concentrations of certain phenols suggest differential exposures based on race/ethnicity and geographic location, highlighting the importance of considering various factors in environmental health research (Mortensen et al., 2014).
DDT Metabolite and Fetal Loss
Research on the DDT metabolite DDE revealed an association with fetal loss in pregnant women. This study underscores the reproductive risks associated with DDE exposure, emphasizing the need for careful evaluation of chemical safety and its implications for human health (Longnecker et al., 2005).
Metabolic Detoxication
The metabolic detoxication of bis(2-hydroxy-3, 5-dichlorophenyl)sulfoxide (BTS) in humans was explored, identifying the reduction and conjugation pathways involved. This research highlights the body's mechanisms to metabolize and excrete chemicals, providing insight into detoxication processes that mitigate exposure risks (Sakamoto et al., 1981).
DDT Use and Preterm Births
A study on the association between maternal serum concentration of the DDT metabolite DDE and preterm and small-for-gestational-age babies suggests that DDT use increases preterm births. This finding is crucial for weighing the risks and benefits of using DDT in vector control campaigns, highlighting the environmental and health policy implications (Longnecker et al., 2001).
Exposure to Persistent Organic Pollutants
A temporal trend study from Guinea-Bissau examined human exposure to persistent organic pollutants (POPs), including DDT and its metabolites. The study found significant decreases in POP concentrations over time, reflecting the impact of national and international management efforts to reduce human exposure to these harmful chemicals (Linderholm et al., 2010).
特性
IUPAC Name |
1,3-bis[(2-chlorophenyl)sulfanyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2OS2/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVCPSUQRCGAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(CSC2=CC=CC=C2Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2844907.png)
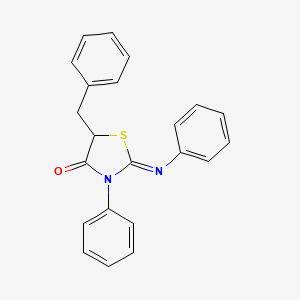
![2-[3-(Aminomethyl)phenoxy]acetamide](/img/structure/B2844909.png)

![2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2844914.png)
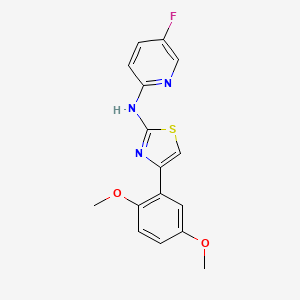
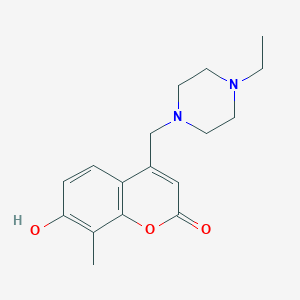
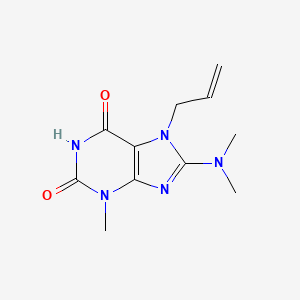
![N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2844919.png)
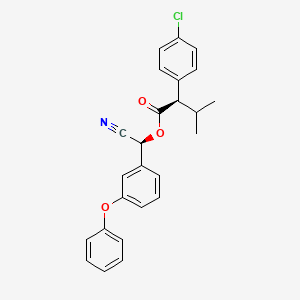
![6-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2844923.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2844926.png)